2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole ring substituted with a 2-fluorophenyl group at position 5 and an amino group at position 2. The acetamide moiety is further functionalized with a 2-bromo-4,6-difluorophenyl group. Such structural features confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anti-inflammatory and enzyme inhibition applications .
Properties
Molecular Formula |
C16H11BrF3N5OS |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H11BrF3N5OS/c17-10-5-8(18)6-12(20)14(10)22-13(26)7-27-16-24-23-15(25(16)21)9-3-1-2-4-11(9)19/h1-6H,7,21H2,(H,22,26) |
InChI Key |
AWYGEEYMHSZBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate halogenated aromatic compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Thioether Formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiol reagent under basic conditions.
Acetamide Formation: The final step involves the acylation of the amino group with a bromo-difluoro aromatic acetic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the fluorine or bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and other reduced products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4,6-difluoro phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the fluorinated aromatic groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Exudative Activity
Compounds with 4-amino-5-aryl substitutions on the triazole ring (e.g., the target compound and analog) demonstrate moderate anti-exudative activity. For example, derivatives with furan-2-yl substituents (e.g., ) showed lower efficacy (35–40% inhibition at 10 mg/kg) compared to the reference drug diclofenac sodium (55% inhibition at 8 mg/kg) .
Enzyme Inhibition Potential
The amino group at position 4 of the triazole ring (common in the target compound and analogs) facilitates hydrogen bonding with enzyme active sites. For instance, analogs with pyridinyl substituents (e.g., ) exhibited IC₅₀ values of 1.2–3.5 µM against kinase targets, suggesting the target compound’s bromo-difluorophenyl group could further optimize binding affinity .
Crystallographic and Physicochemical Properties
The dihedral angle between the triazole and phenylacetamide groups significantly impacts molecular packing and solubility. In analogs like 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide (), a dihedral angle of 66.4° between aromatic rings correlates with moderate crystallinity and solubility in polar solvents.
Key Research Findings
Substituent Effects on Bioactivity : The 2-bromo-4,6-difluorophenyl group in the target compound increases steric bulk and electron-withdrawing effects, likely improving target selectivity over analogs with smaller substituents (e.g., 2-fluorophenyl in ) .
Metabolic Stability: Amino-substituted triazoles (e.g., target compound and ) exhibit slower hepatic clearance compared to ethyl- or allyl-substituted derivatives (), attributed to reduced cytochrome P450 interactions .
Synergistic Halogen Effects: Bromine and fluorine atoms in the target compound may act synergistically in halogen bonding, a feature absent in mono-halogenated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
